Buclizine dihydrochloride Buclizine dihydrochloride Buclizine dihydrochloride is a hydrochloride salt that is obtained by reaction of buclizine with 2 equivalents of hydrogen chloride. It has a role as a central nervous system depressant, a local anaesthetic, a histamine antagonist, a cholinergic antagonist and an antiemetic. It contains a buclizine(2+).
Buclizine Hydrochloride is the hydrochloride salt form of buclizine, a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
Brand Name: Vulcanchem
CAS No.: 129-74-8
VCID: VC20775508
InChI: InChI=1S/C28H33ClN2.ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;/h4-16,27H,17-21H2,1-3H3;1H
SMILES: CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Molecular Formula: C28H34Cl2N2
Molecular Weight: 469.5 g/mol

Buclizine dihydrochloride

CAS No.: 129-74-8

VCID: VC20775508

Molecular Formula: C28H34Cl2N2

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

Buclizine dihydrochloride - 129-74-8

Description

Buclizine dihydrochloride is a medication primarily classified as an antihistamine and antiemetic agent. It is derived from the piperazine family of compounds and has been utilized in various therapeutic applications, including the treatment of allergy symptoms, nausea, vomiting, and vertigo associated with motion sickness. Initially approved by the FDA in 1957, buclizine has also been studied for its potential effects as an appetite stimulant, particularly in pediatric populations.

Chemical Composition

  • Chemical Formula: C28H35Cl3N2

  • Molecular Weight: 505.9 g/mol

  • CAS Number: 129-74-8

Structural Characteristics

Buclizine dihydrochloride features a complex structure that includes multiple rings and functional groups, contributing to its pharmacological properties. The IUPAC name for buclizine is 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)(phenyl)methyl]piperazine dihydrochloride.

Mechanism of Action

Buclizine exerts its effects primarily through the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors in the central nervous system. By blocking these receptors, buclizine reduces symptoms associated with nausea and vomiting by inhibiting pathways that stimulate the vomiting center in the brain.

Antihistaminic Effects

The drug's ability to bind to H1 receptors prevents histamine from exerting its effects, which include vasodilation and increased vascular permeability—common contributors to allergic reactions.

Antiemetic Effects

Buclizine's antiemetic properties are attributed to its action on the chemoreceptor trigger zone (CTZ) and vestibular apparatus, which are crucial in the emesis pathway. By dampening the excitability of these areas, buclizine effectively mitigates nausea and vomiting.

Clinical Applications

Buclizine dihydrochloride has been investigated for several clinical uses:

  • Allergy Relief: Effective in alleviating symptoms associated with allergic reactions.

  • Motion Sickness: Used to prevent nausea and dizziness related to motion sickness.

  • Pediatric Use: Promoted as an appetite stimulant in children, although this application remains controversial due to insufficient validation.

  • Migraine Management: Some studies suggest potential benefits in managing migraine attacks.

Research Findings

Recent studies have explored various aspects of buclizine's efficacy and safety profile:

Efficacy in Animal Studies

Research involving pigs indicated that buclizine hydrochloride supplementation at a dosage of 0.050 mg/kg/animal/week significantly improved weight gain during growth and fattening stages without adverse effects on renal or hepatic functions .

Appetite Stimulation in Pediatrics

A study highlighted the use of buclizine syrup as an appetite stimulant for children, showing positive outcomes in weight gain when administered appropriately .

Safety Profile

Clinical evaluations have shown that buclizine is generally well-tolerated, with minimal side effects reported in both adult and pediatric populations .

CAS No. 129-74-8
Product Name Buclizine dihydrochloride
Molecular Formula C28H34Cl2N2
Molecular Weight 469.5 g/mol
IUPAC Name 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride
Standard InChI InChI=1S/C28H33ClN2.ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;/h4-16,27H,17-21H2,1-3H3;1H
Standard InChIKey BFUBEWDYLSDZEV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
Related CAS 82-95-1 (Parent)
Synonyms 1-((4-chlorophenyl)phenylmethyl)-4-((4-(1,1-dimethylethyl)phenyl)methyl)piperazine
Aphilan
Bucladin-S
buclizine
buclizine dihydrochloride
buclizine hydrochloride
Softran
PubChem Compound 5351720
Last Modified Sep 12 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator